molecular formula C23H24ClN B14679561 3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)tropane hydrochloride CAS No. 27574-18-1

3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)tropane hydrochloride

Cat. No.: B14679561
CAS No.: 27574-18-1
M. Wt: 349.9 g/mol
InChI Key: VZDZRARSQDMIMF-UHFFFAOYSA-N
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Description

3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)tropane hydrochloride is a chemical compound known for its unique structure and properties. It is derived from the dibenzo[a,d]cycloheptene framework, which is a tricyclic structure. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)tropane hydrochloride typically involves the annulation of ortho-aryl alkynyl benzyl alcohols with arenes. This process is mediated by trifluoromethanesulfonic anhydride (Tf2O) and involves a formal [5 + 2] annulation reaction . The reaction conditions are optimized to achieve high efficiency, regioselectivity, and step-economy.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)tropane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)tropane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)tropane hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)tropane hydrochloride is unique due to its specific molecular configuration and potential therapeutic applications. Its ability to undergo a variety of chemical reactions and its interaction with biological targets make it a valuable compound in scientific research.

Properties

CAS No.

27574-18-1

Molecular Formula

C23H24ClN

Molecular Weight

349.9 g/mol

IUPAC Name

8-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C23H23N.ClH/c1-24-19-12-13-20(24)15-18(14-19)23-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)23;/h2-11,19-20H,12-15H2,1H3;1H

InChI Key

VZDZRARSQDMIMF-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)C2.Cl

Origin of Product

United States

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